PF-06649298 was developed as part of research aimed at understanding and inhibiting the function of the sodium-coupled citrate transporter. It belongs to a class of compounds known as allosteric inhibitors, which interact with the transporter in a manner that is dependent on its conformational state . The compound has been characterized through various biochemical assays, revealing its potency and specificity for the target transporter.
The synthesis of PF-06649298 involves several key steps:
The final product's structure was confirmed through single crystal X-ray analysis, which provided insights into its stereochemistry and interaction with the sodium-coupled citrate transporter .
PF-06649298 exhibits a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the sodium-coupled citrate transporter. The specific molecular formula and detailed structural data have been documented in various studies, highlighting its potential binding sites and conformational flexibility.
Key structural features include:
PF-06649298 functions primarily through allosteric inhibition of the sodium-coupled citrate transporter. Upon binding, it induces conformational changes that reduce the transporter's affinity for citrate. The following reactions are noteworthy:
The compound's interactions are influenced by factors such as substrate concentration and transporter conformation, making it a subject of interest for further mechanistic studies .
The mechanism of action for PF-06649298 involves several steps:
Studies have shown that this mechanism can significantly impact cellular metabolism, particularly in cancer cells where citrate metabolism is often altered .
PF-06649298 possesses several notable physical and chemical properties:
These properties are crucial for its formulation as a potential therapeutic agent .
PF-06649298 has several promising applications in scientific research:
Citrate serves as a crucial metabolic node, integrating energy production and biosynthetic pathways within the cell. As a key intermediate in the tricarboxylic acid (TCA) cycle, citrate supports mitochondrial oxidative phosphorylation and energy generation. However, its cytosolic functions are equally vital: citrate acts as the primary carbon source for de novo lipogenesis (DNL) by providing acetyl-CoA units and regulates central metabolic enzymes through allosteric modulation [1] [4]. Specifically, citrate inhibits phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis, thereby redirecting glucose flux toward pentose phosphate and lipid synthesis pathways [1]. Simultaneously, citrate activates acetyl-CoA carboxylase (ACC), the enzyme catalyzing the committed step in fatty acid synthesis [1] [7]. This dual regulatory role establishes cytosolic citrate concentration as a master indicator of cellular energy status. In hepatocytes, elevated citrate levels directly correlate with increased rates of fatty acid synthesis and contribute to hepatic steatosis and dyslipidemia—hallmarks of metabolic syndrome and non-alcoholic fatty liver disease (NAFLD) [1] [2] [7].
The sodium-coupled citrate transporter (NaCT, encoded by SLC13A5) represents the dominant pathway for citrate uptake into hepatocytes from the bloodstream. As a high-capacity transporter preferentially recognizing citrate over other carboxylates, NaCT maintains the cytosolic citrate pool necessary for lipogenesis and metabolic signaling [1] [3] [4]. Genetic evidence strongly supports its therapeutic relevance: SLC13A5 knockout mice exhibit striking metabolic benefits, including resistance to diet-induced obesity, reduced hepatic lipid accumulation, enhanced insulin sensitivity, and increased energy expenditure [1] [5] [7]. Similarly, RNA interference-mediated knockdown of NaCT in rodent models prevents diet-induced NAFLD and improves glycemic control by suppressing hepatic gluconeogenesis [1] [7]. Clinical observations further validate this target, as elevated NaCT expression correlates with obesity and NAFLD in humans [1] [4]. Crucially, unlike its rodent ortholog, human NaCT possesses distinct transport kinetics (lower affinity, higher capacity), necessitating species-specific pharmacological tools for translational research [3] [6] [7].
PF-06649298 (chemical name: (2R)-2-hydroxy-2-(4-hydroxyphenyl)succinic acid) emerged from a targeted drug discovery campaign aimed at developing potent and selective NaCT inhibitors. Structural similarity to citrate guided the virtual screening of Pfizer's compound library, leading to the identification of racemic dicarboxylate hits [7] [9]. Subsequent medicinal chemistry efforts focused on resolving stereochemistry and optimizing interactions within the NaCT substrate-binding pocket. The R-enantiomer (PF-06649298) demonstrated superior inhibitory potency and selectivity compared to its S-counterpart [7] [9]. Rational design capitalized on NaCT's preference for hydroxysuccinic acid derivatives, incorporating specific hydrophobic elements to enhance binding affinity while minimizing interactions with homologous transporters (NaDC1/SLC13A2, NaDC3/SLC13A3) [3] [7]. PF-06649298's physicochemical properties—low molecular weight (294.34 g/mol), high aqueous solubility, and polarity—were engineered to facilitate interaction with the transporter's extracellular or intracellular substrate-binding sites while limiting off-target effects [7] [9].
Cell System | Transporter | IC₅₀ (μM) | Selectivity vs. NaDC1/NaDC3 |
---|---|---|---|
HEK293-hNaCT | Human NaCT | 0.41 | >250-fold |
Cryopreserved Human Hepatocytes | Human NaCT | 16.2 | >6-fold |
Cryopreserved Mouse Hepatocytes | Mouse NaCT | 4.5 | Not determined |
HEK293-NaDC1 | Human NaDC1 | >100 | Reference |
HEK293-NaDC3 | Human NaDC3 | >100 | Reference |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: